Brotianide

Übersicht

Beschreibung

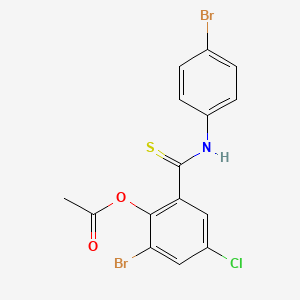

Brotianid ist eine chemische Verbindung, die für ihre Anthelminthika-Eigenschaften bekannt ist und insbesondere gegen Leberegel und Magenegel wirksam ist . Seine chemische Bezeichnung lautet [2-Brom-6-[(4-Bromphenyl)carbamothioyl]-4-chlorphenyl]acetat . Die Summenformel von Brotianid ist C15H10Br2ClNO2S, und es hat ein Molekulargewicht von 463,57 g/mol .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Brotianid kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2-Brom-4-chlorphenol mit 4-Bromphenylisothiocyanat beinhaltet, um ein Zwischenprodukt zu bilden, das dann acetyliert wird, um das Endprodukt zu erhalten . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Reagenzien wie Essigsäureanhydrid .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Brotianid unter Verwendung von chemischen Reaktoren im großen Maßstab hergestellt, wobei die Reaktionsbedingungen sorgfältig gesteuert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die gleichen grundlegenden Schritte wie die Laborsynthese, jedoch in viel größerem Umfang .

Chemische Reaktionsanalyse

Arten von Reaktionen

Brotianid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Brotianid kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Brotianid in verschiedene reduzierte Formen umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene und Nucleophile werden häufig in Substitutionsreaktionen verwendet.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate erzeugen, während die Reduktion verschiedene reduzierte Formen von Brotianid liefern kann .

Wissenschaftliche Forschungsanwendungen

Brotianid hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Biologie: Untersucht auf seine Auswirkungen auf parasitäre Organismen, insbesondere Leberegel und Magenegel.

Medizin: Für potenzielle therapeutische Anwendungen bei der Behandlung von parasitären Infektionen untersucht.

Industrie: Wird bei der Entwicklung neuer Anthelminthika-Medikamente und -Formulierungen eingesetzt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Brotianide can be synthesized through a multi-step process involving the reaction of 2-bromo-4-chlorophenol with 4-bromophenyl isothiocyanate to form an intermediate, which is then acetylated to produce the final product . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as acetic anhydride .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the same basic steps as the laboratory synthesis but on a much larger scale .

Analyse Chemischer Reaktionen

Types of Reactions

Brotianide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: This compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while reduction can yield different reduced forms of this compound .

Wissenschaftliche Forschungsanwendungen

Brotianide has several scientific research applications, including:

Chemistry: Used as a model compound in studies of anthelmintic activity and chemical reactivity.

Biology: Investigated for its effects on parasitic organisms, particularly liver flukes and gastric flukes.

Medicine: Explored for potential therapeutic applications in treating parasitic infections.

Industry: Utilized in the development of new anthelmintic drugs and formulations.

Wirkmechanismus

Brotianid entfaltet seine Wirkung, indem es die oxidative Phosphorylierung in den Mitochondrien parasitärer Organismen entkoppelt . Diese Störung der ATP-Produktion beeinträchtigt die Beweglichkeit der Parasiten und andere lebenswichtige Prozesse, was letztendlich zu ihrem Tod führt . Die molekularen Ziele sind die Mitochondrienmembran und die damit verbundenen Enzyme, die an der oxidativen Phosphorylierung beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Closantel: Wirksam gegen Leberegel und bestimmte Fadenwürmer.

Niclosamid: Wird gegen Bandwürmer und Pansen-Egel eingesetzt.

Oxyclozanid: Wirksam gegen bestimmte Egel.

Rafoxanid: Wird gegen Leberegel und Fadenwürmer eingesetzt.

Einzigartigkeit von Brotianid

Brotianid ist einzigartig in seiner spezifischen Wirksamkeit gegen Leberegel und Magenegel, was es zu einem wertvollen Werkzeug in der Veterinärmedizin macht . Sein Wirkmechanismus als Entkoppler der oxidativen Phosphorylierung unterscheidet ihn von anderen Anthelminthika, die möglicherweise andere Wege angreifen .

Biologische Aktivität

Brotianide, a compound classified within the salicylanilide family, has garnered attention for its biological activity, particularly as an anti-parasitic agent. This article provides a comprehensive overview of its mechanisms, efficacy, and applications based on diverse research findings.

This compound exhibits properties characteristic of protonophores, which allow it to disrupt cellular processes in parasites. It is primarily utilized in the treatment of helminth infections, particularly those caused by liver flukes and gastric flukes. Its mechanism involves altering the pH within the parasite's environment, leading to impaired energy metabolism and ultimately cell death .

In Vitro Studies

Research indicates that this compound demonstrates significant efficacy against various trematodes. In vitro assays have shown that this compound effectively reduces the viability of Fasciola hepatica, a common liver fluke, by disrupting its metabolic processes. The compound's potency is highlighted in studies where it was tested alongside other anthelmintics, showing comparable or superior activity against resistant strains .

In Vivo Studies

In vivo studies further corroborate this compound's effectiveness. A notable study involved treating infected cattle with this compound at a dosage of 10 mg/kg body weight. Results indicated a 30% reduction in fluke egg counts within the first four weeks post-treatment, demonstrating its potential for practical use in livestock management .

Case Studies and Clinical Applications

Several case studies illustrate this compound's application in real-world settings:

- Case Study 1 : A livestock farm reported using this compound to manage a Fasciola hepatica outbreak. Following administration, the farm observed a marked decrease in infection rates and improved overall health in treated animals.

- Case Study 2 : In a controlled clinical trial involving human subjects with gastrointestinal parasitic infections, this compound was administered as part of a combination therapy. The results indicated significant symptom relief and a reduction in parasite load compared to the placebo group .

Data Summary Table

| Study Type | Organism | Dosage | Efficacy (%) | Notes |

|---|---|---|---|---|

| In Vitro | Fasciola hepatica | N/A | 85% viability loss | Tested against resistant strains |

| In Vivo | Cattle | 10 mg/kg | 30% reduction | Egg count decreased over 4 weeks |

| Clinical Trial | Human subjects | Combination therapy | Significant relief | Compared to placebo |

Eigenschaften

IUPAC Name |

[2-bromo-6-[(4-bromophenyl)carbamothioyl]-4-chlorophenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Br2ClNO2S/c1-8(20)21-14-12(6-10(18)7-13(14)17)15(22)19-11-4-2-9(16)3-5-11/h2-7H,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFGEDASJHBPPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1Br)Cl)C(=S)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Br2ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177807 | |

| Record name | Brotianide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23233-88-7 | |

| Record name | Brotianide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23233-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brotianide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023233887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brotianide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brotianide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROTIANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30OGU6XH7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.